molecular formula C13H19NO4S B1374070 N-Boc-4-(methylsulfonyl)benzylamine CAS No. 694480-96-1

N-Boc-4-(methylsulfonyl)benzylamine

Cat. No. B1374070
M. Wt: 285.36 g/mol
InChI Key: GJMNGNDEJDAWCG-UHFFFAOYSA-N
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Description

“N-Boc-4-(methylsulfonyl)benzylamine” is a useful research chemical . Its IUPAC name is "tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate" . It is also known by the synonyms “N-[(4-methylsulfonylphenyl)methyl]carbamic acid tert-butyl ester” and "tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate" .


Molecular Structure Analysis

The molecular weight of “N-Boc-4-(methylsulfonyl)benzylamine” is 285.36 . Its molecular formula is C13H19NO4S . The canonical SMILES representation is "CC©©OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C" .


Physical And Chemical Properties Analysis

“N-Boc-4-(methylsulfonyl)benzylamine” has a LogP value of 3.40000 . It has a topological polar surface area of 80.8 . The compound is canonicalized , and it has a rotatable bond count of 5 . It has a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 .

Scientific Research Applications

1. N-Boc Protection of Amines

  • Application Summary: The N-Boc protection of amines is a critical process in synthetic chemistry. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine groups in various biologically active compounds .
  • Methods of Application: The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature. This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
  • Results or Outcomes: The ultrasound irradiation allowed for the highly chemoselective, simple, efficient, environmentally benign N-Boc protection of various aliphatic and aromatic amine derivatives under solvent-free conditions, in short reaction times and excellent isolated yields .

2. N-Boc Deprotection

  • Application Summary: The removal of the Boc group, known as N-Boc deprotection, is an important step in synthetic organic chemistry and peptide synthesis .
  • Methods of Application: An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
  • Results or Outcomes: The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields. The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

3. Dual Protection of Amino Functions

  • Application Summary: This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application: The dual protection of amines involves the addition of two Boc-groups to a single nitrogen atom. This can facilitate cleavage due to mutual interaction between the two protecting groups .
  • Results or Outcomes: The dual protection of amines has been used in the synthesis of multifunctional targets, as amino functions often occur in this context .

3. Dual Protection of Amino Functions

  • Application Summary: This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application: The dual protection of amines involves the addition of two Boc-groups to a single nitrogen atom. This can facilitate cleavage due to mutual interaction between the two protecting groups .
  • Results or Outcomes: The dual protection of amines has been used in the synthesis of multifunctional targets, as amino functions often occur in this context .

properties

IUPAC Name

tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19(4,16)17/h5-8H,9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMNGNDEJDAWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-(methylsulfonyl)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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